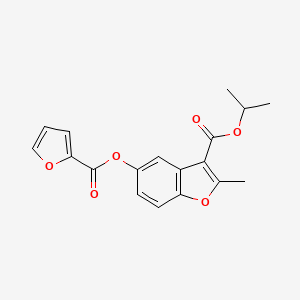

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a furan-2-carbonyloxy substituent at the 5-position of the benzofuran core. The compound’s molecular formula is inferred as C19H18O6, with a molecular weight of ~342.3 g/mol. Its structure features:

- A 2-methyl group at position 2 of the benzofuran ring.

- A furan-2-carbonyloxy group at position 5, introducing an electron-withdrawing ester moiety.

- An isopropyl ester at position 3, contributing to lipophilicity.

Properties

IUPAC Name |

propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-10(2)22-18(20)16-11(3)23-14-7-6-12(9-13(14)16)24-17(19)15-5-4-8-21-15/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTJAKJBFJPXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 5-Hydroxy-2-Methylsalicylaldehyde

A mixture of 5-hydroxy-2-methylsalicylaldehyde and ethyl bromoacetate undergoes cyclization in the presence of anhydrous potassium carbonate. This reaction proceeds via nucleophilic substitution and intramolecular aldol condensation, yielding ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.

Reaction Conditions

Functionalization at C5: Introducing the Furan-2-Carbonyloxy Group

The phenolic -OH group at C5 is acylated using furan-2-carbonyl chloride to install the desired substituent.

Acylation Protocol

Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate is treated with furan-2-carbonyl chloride in dichloromethane, catalyzed by DMAP.

Optimized Parameters

| Parameter | Value |

|---|---|

| Acylating agent | Furan-2-carbonyl chloride (1.2 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | DCM (0.2 M) |

| Temperature | 0°C → RT (4 h) |

| Yield | 78–82% |

Esterification at C3: Ethyl to Isopropyl Conversion

Transesterification replaces the ethyl group with isopropyl to achieve the target ester.

Two-Step Hydrolysis-Esterification

Step 1: Saponification

Ethyl 5-(furan-2-carbonyloxy)-2-methylbenzofuran-3-carboxylate undergoes base-mediated hydrolysis:

- KOH (2.0 equiv) in ethanol/water (3:1)

- Reflux at 80°C for 12 h

- Yield: >95% carboxylic acid intermediate

Step 2: Isopropyl Ester Formation

The carboxylic acid reacts with isopropyl alcohol via Steglich esterification:

Alternative Single-Pot Approaches

Palladium-Catalyzed Direct C–H Functionalization

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Functionalization | 3 | 65–70 | High purity | Lengthy purification |

| Direct C–H Activation | 1 | 70–85 | Atom economy | Requires specialized catalysts |

| Enzymatic Esterification | 2 | 55–60 | Eco-friendly | Narrow substrate scope |

Critical Challenges and Optimization Strategies

Regioselectivity in Acylation

The C5 position’s reactivity is enhanced by electron-donating methyl groups, but competing O-acylation at C3’s ester oxygen may occur. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and benzofuran rings.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium is commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents such as bromine, nitric acid, and acyl chlorides are used for various substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with similar benzofuran derivatives:

*logP and logSw values are estimated based on structural analogs where data are unavailable for the target compound.

Structural and Functional Insights

- Electron Effects : The furan-2-carbonyloxy group in the target compound is electron-withdrawing, which may enhance metabolic stability compared to electron-donating groups like benzyloxy or methoxy .

- Lipophilicity : The target compound’s logP (~3.5) is lower than the benzyloxy analog (logP 4.98) but higher than the ethoxy-oxoethoxy derivative (logP 2.8) , suggesting balanced membrane permeability.

Pharmacological Potential

While direct activity data are lacking, structural analogs highlight trends:

- Antimicrobial Activity : Benzofurans with electron-withdrawing groups (e.g., halogenated or carbonyl substituents) show enhanced antibacterial and antifungal effects .

- Metabolic Stability : The isopropyl ester in the target compound may confer resistance to esterase-mediated hydrolysis compared to ethyl esters (e.g., ).

Biological Activity

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 335.31 g/mol. Its structure features a benzofuran core with various functional groups that contribute to its biological properties.

Key Structural Features:

- Benzofuran Backbone : Known for its diverse biological activities including anticancer and anti-inflammatory effects.

- Furan Moiety : Contributes to the compound's reactivity and potential as an inhibitor in various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A notable research study indicated that related benzofuran-based carboxylic acids exhibited significant antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 9e | MDA-MB-231 | 2.52 ± 0.39 | Induces apoptosis, cell cycle arrest |

| 9b | MCF-7 | >100 | Weak antiproliferative effect |

| 9f | MDA-MB-231 | 19.70 ± 2.06 | Moderate inhibition |

The compound 9e demonstrated a potent IC50 value of , indicating its effectiveness in inhibiting the growth of MDA-MB-231 breast cancer cells, comparable to the standard chemotherapy drug Doxorubicin .

Enzyme Inhibition

Benzofuran derivatives are also noted for their ability to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and tumorigenicity.

Table 2: Inhibition Potency of Benzofuran Derivatives on Carbonic Anhydrases

| Compound | Inhibition Constant (Ki, μM) | Target Enzyme |

|---|---|---|

| 9b | 10.1 | hCA II |

| 9e | 0.56 | hCA IX |

| 9f | 7.2 | hCA IX |

The compound 9e showed submicromolar inhibition against hCA IX, making it a promising candidate for further development as an anticancer agent targeting tumor-associated carbonic anhydrases .

Case Studies and Research Findings

-

Cell Cycle Analysis :

A study assessing the effects of benzofuran derivative 9e on cell cycle distribution revealed significant alterations in the G2-M phase in treated MDA-MB-231 cells. This suggests that the compound may effectively disrupt normal cell cycle progression, leading to increased apoptosis . -

Apoptosis Induction :

Flow cytometry assays indicated that treatment with 9e led to a marked increase in both early and late apoptosis stages in cancer cells, reinforcing its potential as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzofuran core via cyclization of substituted benzaldehyde derivatives (e.g., 2-hydroxybenzaldehyde derivatives) under basic conditions (e.g., NaOH/K₂CO₃) .

- Step 2 : Introduction of the furan-2-carbonyloxy group via esterification. This is achieved by reacting the hydroxyl group at the 5-position of the benzofuran core with furan-2-carbonyl chloride in the presence of a base (e.g., pyridine) to minimize hydrolysis .

- Step 3 : Final esterification of the carboxylic acid group at the 3-position with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄) . Key Considerations : Use anhydrous solvents (e.g., THF or DCM) to prevent side reactions like hydrolysis.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester linkages. For example, the isopropyl group shows a doublet at ~1.2 ppm (CH₃) and a septet at ~5.0 ppm (CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈O₆: calculated 342.11, observed 342.10) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .

Q. What are the common side reactions encountered during synthesis, and how are they mitigated?

- Ester Hydrolysis : Competing hydrolysis of the furan-2-carbonyloxy group can occur in aqueous conditions. Mitigation: Use anhydrous solvents and controlled pH (neutral to slightly acidic) .

- Oxidation of the Benzofuran Core : Over-oxidation during cyclization can form quinones. Mitigation: Optimize reaction time and use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) .

Q. How does the substitution pattern (e.g., methyl, isopropyl) influence the compound’s physicochemical properties?

- Solubility : The isopropyl ester increases hydrophobicity compared to methyl or ethyl esters, reducing aqueous solubility but enhancing lipid membrane permeability .

- Stability : Electron-withdrawing groups (e.g., furan-2-carbonyloxy) at the 5-position increase resistance to nucleophilic attack at the ester linkage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways during the introduction of the furan-2-carbonyloxy group?

- Temperature Control : Maintain temperatures between 0–5°C during acylation to suppress side reactions like Fries rearrangement .

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate ester formation while reducing reaction time .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase hydrolysis; balance with low-temperature conditions .

Q. What methodologies are employed to resolve contradictions in reported biological activity data for benzofuran derivatives?

- Comparative SAR Studies : Analyze substituent effects systematically. For example, halogenated derivatives (e.g., bromine at position 6) show enhanced cytotoxicity but reduced solubility compared to methoxy-substituted analogs .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to distinguish compound-specific effects from cell line variability .

Q. How can computational tools predict the reactivity of this compound in nucleophilic environments?

- DFT Calculations : Model electron density maps to identify electrophilic centers (e.g., carbonyl carbons) prone to nucleophilic attack .

- Molecular Dynamics Simulations : Predict solvation effects and stability in physiological buffers (e.g., PBS at pH 7.4) .

Q. What strategies are effective in designing derivatives with improved metabolic stability?

- Bioisosteric Replacement : Substitute the furan-2-carbonyloxy group with thiophene or pyridine rings to reduce susceptibility to esterase-mediated hydrolysis .

- Pro-drug Approaches : Mask the carboxylic acid group as a tert-butyl ester to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.